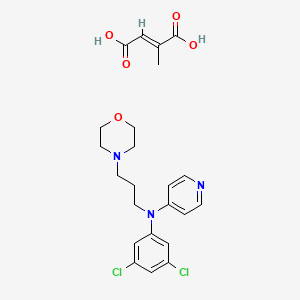
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid is a complex organic compound that belongs to the class of amines and pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the 3,5-dichlorophenyl group and the morpholin-4-ylpropyl group. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学研究应用
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
- N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine
- N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine derivatives
- Other pyridine-based amines
Uniqueness
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
59235-73-3 |
|---|---|
分子式 |
C23H27Cl2N3O5 |
分子量 |
496.4 g/mol |
IUPAC 名称 |
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid |
InChI |
InChI=1S/C18H21Cl2N3O.C5H6O4/c19-15-12-16(20)14-18(13-15)23(17-2-4-21-5-3-17)7-1-6-22-8-10-24-11-9-22;1-3(5(8)9)2-4(6)7/h2-5,12-14H,1,6-11H2;2H,1H3,(H,6,7)(H,8,9)/b;3-2+ |
InChI 键 |
KUZJAYYZDOXXLJ-ZPYUXNTASA-N |
手性 SMILES |
C/C(=C\C(=O)O)/C(=O)O.C1COCCN1CCCN(C2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl |
规范 SMILES |
CC(=CC(=O)O)C(=O)O.C1COCCN1CCCN(C2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
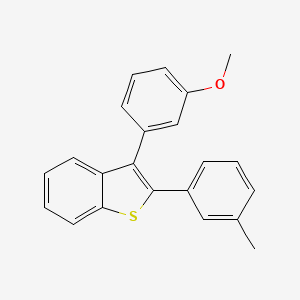
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)

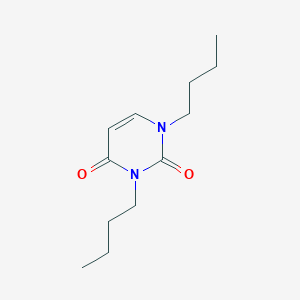
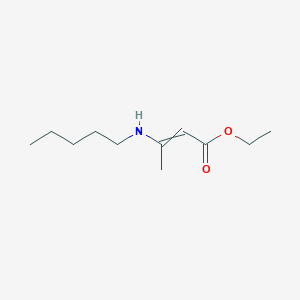
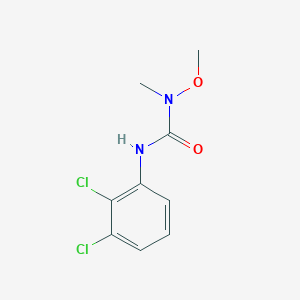

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
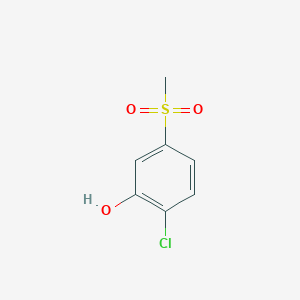
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)

![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
